E3 ligase Ligand-Linker Conjugate 42

PROTAC E3 Ligase Selectivity VHL vs cIAP

E3 ligase Ligand‑Linker Conjugate 42 is a bifunctional PROTAC building block that couples the (S,R,S)‑AHPC von Hippel‑Lindau (VHL) E3 ligase ligand with a proprietary linker, serving as a key intermediate for assembling complete VHL‑recruiting proteolysis‑targeting chimeras (PROTACs) [REFS‑1]. It is catalogued under molecular formula C₃₄H₄₈N₆O₇S (MW 684.85 g/mol) by vendors including InvivoChem (Cat.

Molecular Formula C34H48N6O7S
Molecular Weight 684.8 g/mol
Cat. No. B12373065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand-Linker Conjugate 42
Molecular FormulaC34H48N6O7S
Molecular Weight684.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)CC(=O)O)O
InChIInChI=1S/C34H48N6O7S/c1-21-30(48-20-36-21)23-7-5-22(6-8-23)14-35-32(45)27-13-24(41)15-40(27)33(46)31(34(2,3)4)37-28(42)18-38-11-9-25(10-12-38)47-26-16-39(17-26)19-29(43)44/h5-8,20,24-27,31,41H,9-19H2,1-4H3,(H,35,45)(H,37,42)(H,43,44)/t24-,27+,31-/m1/s1
InChIKeyMXUDMLWMZDSJAO-DWUHQNGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-Linker Conjugate 42 Overview


E3 ligase Ligand‑Linker Conjugate 42 is a bifunctional PROTAC building block that couples the (S,R,S)‑AHPC von Hippel‑Lindau (VHL) E3 ligase ligand with a proprietary linker, serving as a key intermediate for assembling complete VHL‑recruiting proteolysis‑targeting chimeras (PROTACs) [REFS‑1]. It is catalogued under molecular formula C₃₄H₄₈N₆O₇S (MW 684.85 g/mol) by vendors including InvivoChem (Cat. V83799) and MedChemExpress (HY‑157597) [REFS‑2]. Critically, the identical compound name is also applied by other suppliers to a chemically distinct cIAP‑based conjugate (C₅₅H₆₇N₅O₁₁, MW 974.15 g/mol, aliased as cIAP1 Ligand‑Linker Conjugates 4), creating a procurement‑critical identity collision that demands explicit structural verification before purchase [REFS‑3].

Non-Substitutability of VHL-Based Conjugate 42


PROTAC ternary complex formation and degradation efficiency are exquisitely sensitive to the choice of E3 ligase and linker physicochemical properties [REFS‑1]. VHL‑recruiting and CRBN‑recruiting PROTACs built on identical target‑binding warheads can yield profoundly divergent degradation outcomes: a dasatinib‑based CRBN PROTAC achieved >60% BCR‑ABL degradation at 1 µM, whereas the corresponding VHL‑based PROTAC showed no measurable degradation under identical conditions [REFS‑2]. Similarly, replacing a cIAP‑recruiting ligand‑linker module with a VHL‑based counterpart alters the entire ubiquitination trajectory, because each E3 ligase presents a distinct surface geometry and cellular expression profile [REFS‑3]. Even within the VHL class, a single‑atom change in linker length can shift degradation efficiency from >95% to 16%, underscoring that linker‑conjugate selection is a deterministic, not interchangeable, parameter [REFS‑4].

Conjugate 42 vs. Analogs: Key Evidence


VHL vs. cIAP Ligase Identity Collision

The name 'E3 ligase Ligand‑Linker Conjugate 42' corresponds to two chemically and mechanistically distinct products across suppliers. The VHL‑based version (InvivoChem Cat. V83799, MCE HY‑157597) has MW 684.85 g/mol (C₃₄H₄₈N₆O₇S) and recruits the VHL E3 ligase [REFS‑1]. The cIAP‑based version (Glpbio GC35949, aliased cIAP1 Ligand‑Linker Conjugates 4/HY‑128821) has MW 974.15 g/mol (C₅₅H₆₇N₅O₁₁) and recruits the cIAP1 E3 ligase [REFS‑2]. The difference in E3 ligase recruitment fundamentally alters the degradation pathway: VHL and cIAP exhibit distinct substrate preferences, tissue expression profiles, and ternary complex geometries [REFS‑3]. Procurement without structural verification risks ordering the wrong conjugate.

PROTAC E3 Ligase Selectivity VHL vs cIAP

VHL vs. CRBN Degradation Outcome Divergence

When an identical dasatinib warhead is conjugated to a VHL ligand‑linker module versus a CRBN (pomalidomide) ligand‑linker module, the degradation outcomes diverge categorically. The dasatinib‑CRBN PROTAC achieves >60% degradation of BCR‑ABL at 1 µM, whereas the dasatinib‑VHL PROTAC shows no detectable degradation under the same conditions [REFS‑1]. This demonstrates that the E3 ligase recruited by the ligand‑linker conjugate is the primary determinant of degradation efficacy, not merely the target‑binding warhead. E3 ligase Ligand‑Linker Conjugate 42, being VHL‑based, is suited for targets where VHL recruitment is mechanistically validated, and it cannot be functionally substituted with a CRBN‑based conjugate (e.g., Conjugate 41, which uses a thalidomide‑based CRBN ligand [REFS‑2]).

PROTAC BCR-ABL E3 Ligase Comparison

Linker Length Sensitivity in VHL PROTACs

Systematic variation of linker atom count in VHL‑based SHP2 PROTACs reveals a steep structure–activity relationship. With a constant VHL ligand and SHP2 warhead, linker lengths of 11, 12, 13, and 14 atoms yield degradation efficiencies at 1 µM of 36–51%, 74%, >95%, and 16%, respectively, in HEK293 cells after 16 h treatment [REFS‑1]. The peak‑to‑trough difference between the optimal 13‑atom linker (>95%) and the suboptimal 14‑atom linker (16%) is approximately 79 percentage points. This 1‑atom shift can eliminate degradation activity almost entirely, providing class‑level evidence that the precise linker length and composition embedded in E3 ligase Ligand‑Linker Conjugate 42 are critical non‑interchangeable parameters.

PROTAC Linker Optimization SHP2 Degrader Linker Length

Physicochemical Properties: VHL vs. cIAP

The VHL‑based E3 ligase Ligand‑Linker Conjugate 42 (MW 684.85, C₃₄H₄₈N₆O₇S, LogP ≈ 3.9) is substantially smaller and more ligand‑efficient than the cIAP‑based version sold under the same name (MW 974.15, C₅₅H₆₇N₅O₁₁) [REFS‑1][REFS‑2]. The 289.30 g/mol molecular weight difference translates to significantly different physicochemical properties: the VHL‑based conjugate has a computed LogP of 3.9 and polar surface area of ~253 Ų, while the cIAP‑based conjugate, with its larger aromatic scaffold, is expected to exhibit higher LogP and reduced aqueous solubility [REFS‑3]. Both conjugates are described as soluble in DMSO at 10 mM, but the VHL‑based version's lower molecular weight and smaller PSA are class‑associated with superior cell permeability, a critical factor in PROTAC design [REFS‑4].

Molecular Weight Solubility LogP

Purity and Storage Stability Comparison

Multiple vendors supply VHL‑based E3 ligase Ligand‑Linker Conjugate 42 with specified purity levels: InvivoChem reports ≥98% purity [REFS‑1]; MedChemExpress also specifies ≥98% [REFS‑2]; BenchChem reports 95% purity [REFS‑3]. The compound is supplied as a solid at room temperature with defined storage conditions (powder: −20°C for 3 years, 4°C for 2 years; in solvent: −80°C for 6 months, −20°C for 1 month) [REFS‑1]. In contrast, the cIAP‑based Conjugate 42 (GC35949) is stored at −20°C with solution stability of 1 month at −20°C and 6 months at −80°C, but comparative long‑term stability data between the two chemical entities are not available [REFS‑4]. The VHL‑based conjugate's defined purity specification and extended powder storage stability (3 years at −20°C) support batch‑to‑batch reproducibility for multi‑year PROTAC synthesis campaigns.

Compound Purity Storage Stability Quality Control

Degradable Target Space: VHL vs. CRBN

VHL‑recruiting PROTACs have been successfully deployed against targets including BCR‑ABL, EGFR, BET proteins, KRAS G12C, SMARCA2/4, BTK, and PARP1, with reported DC₅₀ values ranging from sub‑nanomolar to low micromolar depending on the target and linker optimization [REFS‑1][REFS‑2]. In contrast, CRBN‑based degraders have demonstrated efficacy against an overlapping but distinct target set, and certain targets (e.g., BCR‑ABL) show preferential degradation with CRBN recruitment [REFS‑3]. The VHL ligand (S,R,S)‑AHPC embedded in Conjugate 42 binds VHL with an IC₅₀ of approximately 0.54 µM as demonstrated for analogous HaloPROTAC conjugates [REFS‑4]. This binding affinity, combined with VHL's ubiquitous expression across tissues, makes VHL‑based Conjugate 42 the appropriate choice when the target protein has been validated as susceptible to VHL‑mediated ubiquitination, or when CRBN‑based degradation has failed due to intrinsic resistance mechanisms.

PROTAC Target Space VHL vs CRBN Degradable Proteome

E3 Ligase Ligand-Linker Conjugate 42 Application Scenarios


PROTAC Synthesis for VHL-Validated Targets

Use E3 ligase Ligand‑Linker Conjugate 42 as the VHL‑recruiting module when the protein of interest has prior evidence of susceptibility to VHL‑mediated degradation (e.g., SMARCA2/4, EGFR mutants, KRAS G12C, BET proteins). Conjugate 42 provides the (S,R,S)‑AHPC VHL ligand pre‑conjugated to a defined linker with a reactive terminal handle, enabling one‑step conjugation to a target‑protein ligand. The ≥98% purity and documented stability reduce the risk of failed conjugation reactions that can arise from degraded building blocks [REFS‑1]. Crucially, verify the catalog number (InvivoChem V83799 or MCE HY‑157597) and confirm the molecular formula (C₃₄H₄₈N₆O₇S) to avoid inadvertently purchasing the cIAP‑based version [REFS‑2].

E3 Ligase Selectivity Profiling (VHL, CRBN, cIAP)

When conducting systematic E3 ligase selectivity profiling for a novel target warhead, E3 ligase Ligand‑Linker Conjugate 42 serves as the VHL arm in a three‑way comparison alongside a CRBN‑based conjugate (e.g., Conjugate 41, thalidomide‑based) and a cIAP‑based conjugate (e.g., cIAP1 Ligand‑Linker Conjugates 4). The quantitative evidence that VHL‑ and CRBN‑based PROTACs can yield diametrically opposed degradation outcomes for the same target (>60% vs. 0% for BCR‑ABL [REFS‑1]) underscores that no single E3‑recruiting module is universally effective. Conjugate 42 provides the VHL baseline in such profiling panels, and its lower molecular weight (684.85 vs. 974.15 for the cIAP counterpart) typically results in smaller final PROTAC molecules with potentially superior cell permeability [REFS‑2].

Linker-Length SAR Studies

For laboratories optimizing PROTAC linker geometry, Conjugate 42 can be used as a reference point in a systematic linker‑length SAR campaign. Class‑level evidence demonstrates that a single‑atom change in VHL‑PROTAC linker length can shift degradation efficiency from >95% to 16% [REFS‑1]. By comparing PROTACs assembled from Conjugate 42 against those built from VHL conjugates with shorter or longer linkers (e.g., Conjugate 46, Conjugate 91, or (S,R,S)‑AHPC‑PEGn‑NH2 series [REFS‑2]), researchers can empirically map the optimal linker geometry for their specific target protein. Conjugate 42's defined linker composition provides a reproducible anchor point for such comparative studies.

PROTAC Library for High-Throughput Screening

E3 ligase Ligand‑Linker Conjugate 42 is suitable as a building block for constructing focused PROTAC libraries where the VHL E3 ligase ligand is held constant while the target‑protein ligand is varied. The compound's ≥98% purity, solubility in DMSO at 10 mM, and room‑temperature shipping stability facilitate high‑throughput parallel synthesis workflows [REFS‑1]. Its molecular weight of 684.85 g/mol ensures that the final PROTAC molecules remain within a favorable physicochemical range for cellular activity, as PROTAC molecular weight is a known determinant of cell permeability [REFS‑2]. When scaling beyond milligram quantities, the availability of 500 mg and 1 g pack sizes from InvivoChem supports library‑scale synthesis campaigns [REFS‑1].

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